molecular formula C11H12BrN3O B14049051 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-

1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-

Cat. No.: B14049051
M. Wt: 282.14 g/mol
InChI Key: STZXTSNFGDERGE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl- typically involves the formation of the pyrrolopyridine core followed by functionalization at specific positions. One common method involves the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, providing the related N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO yields the desired pyrrolopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, migration, and differentiation. By inhibiting these receptors, the compound can interfere with the signaling pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl- is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit FGFRs with high potency makes it a promising candidate for further development as a therapeutic agent .

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C11H12BrN3O/c1-15(2)10(16)6-7-5-8-9(12)3-4-13-11(8)14-7/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

STZXTSNFGDERGE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=CC2=C(C=CN=C2N1)Br

Origin of Product

United States

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